molecular formula C5H6N4O4 B189732 6-amino-5-(nitro)-1-methylpyrimidine-2,4(1H,3H)-dione CAS No. 50996-12-8

6-amino-5-(nitro)-1-methylpyrimidine-2,4(1H,3H)-dione

Cat. No. B189732
CAS RN: 50996-12-8
M. Wt: 186.13 g/mol
InChI Key: MIWHTOMZYBTGCT-UHFFFAOYSA-N
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Description

6-Amino-5-(nitro)-1-methylpyrimidine-2,4(1H,3H)-dione is a chemical compound that can exist in different tautomeric forms . It is an intermediate of N-oxide organic photoredox catalysts and caffeine .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 6-amino-5-carboxamidouracils, which are precursors for 8-substituted xanthines, have been synthesized by condensation of 5,6-diaminouracil derivatives and various carboxylic acids . The reaction conditions were optimized to yield pure products within 2–3 hours .


Molecular Structure Analysis

The molecular structure of 6-amino-5-(nitro)-1-methylpyrimidine-2,4(1H,3H)-dione can be influenced by the solvent used in its crystallization . The compound can present in nitrone–enamine form (Tautomer A) or oxime–imine form (Tautomer B) .


Chemical Reactions Analysis

The chemical reactions involving this compound can be influenced by the nature of the solvent, pH, and solvent temperature . The interconversion of tautomers in crystals is concerned with tautomeric polymorphism .


Physical And Chemical Properties Analysis

The physical and chemical properties of 6-amino-5-(nitro)-1-methylpyrimidine-2,4(1H,3H)-dione can vary depending on its tautomeric form . Tautomers may have very different physical chemical properties, such as optical properties, absorption in Raman spectra, and bioactivities .

Future Directions

Future research could focus on gaining a comprehensive understanding of how the solvent molecules influence the tautomeric forms in solution and eventually in crystal . Additionally, the compound’s potential applications as an intermediate of N-oxide organic photoredox catalysts could be explored .

properties

IUPAC Name

6-amino-1-methyl-5-nitropyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4O4/c1-8-3(6)2(9(12)13)4(10)7-5(8)11/h6H2,1H3,(H,7,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIWHTOMZYBTGCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=O)NC1=O)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60338013
Record name 6-amino-5-(nitro)-1-methylpyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60338013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-amino-5-(nitro)-1-methylpyrimidine-2,4(1H,3H)-dione

CAS RN

50996-12-8
Record name 6-amino-5-(nitro)-1-methylpyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60338013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-AMINO-1-METHYL-5-NITROURACIL
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